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molecular formula C14H20O B8284289 1-Acetyl-2,5-diisopropylbenzene

1-Acetyl-2,5-diisopropylbenzene

Cat. No. B8284289
M. Wt: 204.31 g/mol
InChI Key: XXTIXSLAPNMECP-UHFFFAOYSA-N
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Patent
US05294724

Procedure details

A solution of 142 ml (157 g, 2.0 mol) of acetyl chloride in 362 ml (310 g, 1.91 mol) of 1,4-diisopropylbenzene was added dropwise during the course of 2 hours to a suspension of 200 g (1.5 mol) of aluminum trichloride in 260 ml of carbon disulfide cooled to -10° C. The mixture was stirred for a further 1.5 hours at -100° C., in the course of which the evolution of hydrogen chloride greatly decreased, and a further 100 g (0.75 mol) of aluminum trichloride were then added in portions and the mixture was stirred for a further hour. The reaction mixture was cautiously poured onto I kg of ice/100 ml of 2N hydrochloric acid (strongly exothermic? ). The oily organic phase was separated off and the aqueous phase was extracted twice using ether. The combined organic phases were washed with dilute sodium carbonate solution, then with water and dried over calcium chloride. The solvents were stripped off and the residue was distilled through a 30 cm Vigreux column in a pump vacuum. After a forerun (b.p. 70°-91° C./ 0.6 torr, colorless oil, 10.9 g), the title compound (b.p. 92°-95° C./0.6 torr, colorless oil, 344.3 g, 1.69 mol), was obtained, yield 88.4%. The afterrun (b.p. 97°-104° C./1.0 torr, 10.25 g) is a colorless oil which immediately solidifies.
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
362 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88.4%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[CH:5]([C:8]1[CH:13]=[CH:12][C:11]([CH:14]([CH3:16])[CH3:15])=[CH:10][CH:9]=1)([CH3:7])[CH3:6].[Cl-].[Cl-].[Cl-].[Al+3].Cl>C(=S)=S>[C:1]([C:12]1[CH:13]=[C:8]([CH:5]([CH3:6])[CH3:7])[CH:9]=[CH:10][C:11]=1[CH:14]([CH3:16])[CH3:15])(=[O:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
142 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
362 mL
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C)C
Name
Quantity
200 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
260 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oily organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice using ether
WASH
Type
WASH
Details
The combined organic phases were washed with dilute sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried over calcium chloride
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled through a 30 cm Vigreux column in a pump vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C=CC(=C1)C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.69 mol
AMOUNT: MASS 344.3 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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